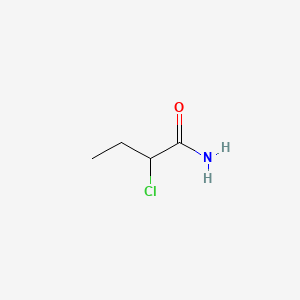

2-Chlorobutyramide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402154. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chlorobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJIOSCMTZVXQQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90322844 | |

| Record name | 2-CHLOROBUTYRAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90322844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7462-73-9 | |

| Record name | 7462-73-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-CHLOROBUTYRAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90322844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Note: High-Purity 2-Chlorobutyramide via Optimized Recrystallization

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of small molecule intermediates.

Executive Summary: The Critical Role of Purity

2-Chlorobutyramide (C₄H₈ClNO, MW: 121.57 g/mol ) is a pivotal building block in the synthesis of various pharmaceutical and agrochemical agents.[1] Its utility as a synthetic intermediate demands exceptional purity, as even trace impurities can propagate through multi-step syntheses, leading to compromised yields, difficult final-stage purifications, and the potential for introducing toxicologically significant byproducts.[2][3] Recrystallization is a robust, scalable, and cost-effective physical separation technique that leverages solubility differences to isolate and purify crystalline solids like this compound.[4][5] This document provides a detailed protocol and the underlying scientific principles for the efficient purification of this compound, ensuring it meets the stringent quality attributes required for downstream applications.

Foundational Principles: The Science of Recrystallization

Recrystallization is not merely a "wash" of a solid compound; it is a carefully controlled process of phase transition designed to exclude impurities from a growing crystal lattice.[5][6] The success of this technique hinges on selecting a solvent system in which the target compound (this compound) and its impurities exhibit differential solubility as a function of temperature.

The Ideal Solvent System:

-

High Solubility at Elevated Temperatures: this compound should be readily soluble in the hot (near-boiling) solvent. This allows for the complete dissolution of the crude material.

-

Low Solubility at Reduced Temperatures: As the solution cools, the solubility of this compound should decrease significantly, causing it to crystallize out of the solution.

-

Favorable Impurity Solubility Profile: Impurities should either be highly soluble at all temperatures (remaining in the cold "mother liquor") or virtually insoluble in the hot solvent (allowing for removal via hot filtration).[7]

-

Chemical Inertness: The solvent must not react with this compound.

-

Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying phase.

The process of slow cooling is paramount. It allows for the selective and orderly deposition of this compound molecules onto a growing crystal lattice. Rapid cooling, or "crashing out," leads to the formation of a precipitate, which can trap impurities within the solid matrix.[6]

Characterization of this compound

A thorough understanding of the physical properties of this compound is essential for developing a successful recrystallization protocol.

| Property | Value | Source |

| Molecular Formula | C₄H₈ClNO | [1] |

| Molecular Weight | 121.57 g/mol | [8] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 74-76°C | [1][9] |

| Boiling Point | ~248°C at 760 mmHg | [1] |

The melting point is a critical indicator of purity. A sharp melting point within the specified range suggests high purity, while a broad or depressed melting point indicates the presence of impurities.

Protocol for the Recrystallization of this compound

This protocol is designed to be a self-validating system. Each step includes an explanation of its purpose, allowing the researcher to make informed adjustments based on empirical observations.

Step 1: Solvent Selection and Screening

The amide and chloroalkane functionalities of this compound suggest that polar solvents are suitable candidates.[10] The following table provides a starting point for solvent screening. The goal is to find a solvent that dissolves the compound when hot but provides poor solubility when cold.

| Solvent | Polarity | Boiling Point (°C) | Rationale & Expected Behavior |

| Water | High | 100 | The amide group may impart some water solubility, especially when hot. A good candidate for a single-solvent system or as an anti-solvent. |

| Ethanol | High | 78 | Amides often show good solubility in alcohols. The difference between hot and cold solubility needs to be experimentally verified. |

| Acetonitrile | Medium-High | 82 | Often an excellent choice for recrystallizing amides, providing a good solubility differential.[10] |

| Ethyl Acetate | Medium | 77 | A less polar option. May be useful if impurities are highly polar. |

| Toluene | Low | 111 | Likely to be a poor solvent at all temperatures but could be useful as an anti-solvent in a two-solvent system. |

| Ethanol/Water | Variable | Variable | A two-solvent system.[11] this compound is dissolved in a minimum of hot ethanol, and hot water is added dropwise until the solution becomes faintly cloudy (the saturation point). |

Screening Procedure:

-

Place ~50 mg of crude this compound into a small test tube.

-

Add the selected solvent dropwise at room temperature, vortexing after each addition. If the solid dissolves readily, the solvent is unsuitable.

-

If the solid is poorly soluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

-

Allow the solution to cool to room temperature, then place it in an ice-water bath.

-

An ideal solvent will show a significant formation of crystals upon cooling.

Step 2: The Recrystallization Workflow

The following diagram outlines the logical flow of the purification process.

Caption: Workflow for the Purification of this compound.

Detailed Step-by-Step Methodology

Safety Precaution: this compound is classified as an irritant to the skin, eyes, and respiratory system.[8] All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Organic solvents are flammable and should be heated using a hot plate, not an open flame.

-

Dissolution:

-

Place the crude this compound (e.g., 5.0 g) into a 125 mL Erlenmeyer flask.

-

In a separate beaker, heat the chosen recrystallization solvent (e.g., acetonitrile) to a gentle boil on a hot plate.

-

Add the hot solvent to the Erlenmeyer flask in small portions, swirling after each addition. Continue adding just enough hot solvent until all the solid has dissolved. Causality: Using the minimum amount of solvent is crucial to ensure the solution is saturated, which maximizes the recovery yield upon cooling.[7]

-

-

Hot Filtration (if necessary):

-

If any insoluble impurities (e.g., dust, inorganic salts) remain in the hot solution, they must be removed.

-

Place a piece of fluted filter paper into a stemless funnel. Place the funnel into the neck of a clean Erlenmeyer flask.

-

Preheat the entire apparatus by pouring a small amount of the hot solvent through it. This prevents premature crystallization of the product in the funnel.

-

Carefully pour the hot solution containing the dissolved this compound through the hot funnel.

-

-

Crystallization:

-

Cover the mouth of the Erlenmeyer flask with a watch glass and set it aside on a heat-resistant surface to cool slowly and undisturbed to room temperature.

-

Causality: Slow cooling promotes the formation of large, well-defined crystals, which are typically purer than the small crystals formed by rapid cooling. Fast cooling can trap impurities.[6]

-

Once the flask has reached room temperature and crystal growth appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

-

-

Collection of Crystals:

-

Set up a vacuum filtration apparatus using a Büchner funnel and a clean filter flask.

-

Place a piece of filter paper in the Büchner funnel, ensuring it lies flat and covers all the holes. Wet the paper with a small amount of the ice-cold recrystallization solvent to ensure a good seal.

-

Turn on the vacuum source and swirl the cold slurry of crystals in the Erlenmeyer flask to suspend them. Quickly pour the slurry into the center of the Büchner funnel.

-

Use a small amount of the ice-cold filtrate (the "mother liquor") to rinse any remaining crystals from the Erlenmeyer flask into the funnel.

-

-

Washing:

-

With the vacuum still applied, wash the collected crystals ("filter cake") with a small portion of fresh, ice-cold solvent.

-

Causality: This wash removes the residual mother liquor, which contains the dissolved soluble impurities. Using ice-cold solvent minimizes the loss of the desired product through dissolution.[7]

-

-

Drying:

-

Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.

-

Transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely in the fume hood. For faster drying, a vacuum oven at a low temperature (e.g., 40°C) can be used, ensuring the temperature is well below the compound's melting point.

-

Once dry, weigh the purified this compound and calculate the percent recovery. Determine the melting point to assess its purity.

-

References

-

LookChem. This compound CAS 7462-73-9. [Link]

-

PubChem. This compound | C4H8ClNO. National Center for Biotechnology Information. [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

- Google Patents. CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.

-

PubMed. Crystallization and Polymorphic Transitions of Chlorpropamide in Aqueous 2-hydroxybutyl-beta-cyclodextrin Solution. National Center for Biotechnology Information. [Link]

-

ResearchGate. What is the best technique for amide purification?. [Link]

-

Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. [Link]

-

University of Colorado Boulder, Department of Chemistry. RECRYSTALLISATION. [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. [Link]

-

Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700–713. [Link]

-

ACS Publications. Simple method for the synthesis of amides. [Link]

-

University of Rochester, Department of Chemistry. Recrystallization and Crystallization. [Link]

-

MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]

-

University of Sydney. Solubility of Organic Compounds. [Link]

Sources

- 1. Cas 7462-73-9,this compound | lookchem [lookchem.com]

- 2. documents.lgcstandards.com [documents.lgcstandards.com]

- 3. DSpace [cora.ucc.ie]

- 4. mt.com [mt.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. This compound | C4H8ClNO | CID 344969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 7462-73-9 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. ocw.mit.edu [ocw.mit.edu]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chlorobutyramide

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-Chlorobutyramide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges encountered during the purification of this important chemical intermediate. Our focus is on providing practical, evidence-based solutions to enhance the purity and yield of your compound.

Understanding the Purity Challenges of this compound

This compound is a versatile building block in organic synthesis. However, its purity is often compromised by impurities stemming from its synthesis or degradation. The most common synthetic route involves the conversion of 2-chlorobutyric acid to its acid chloride, followed by amidation. This process can introduce several impurities that require careful removal.

Common Impurities and Their Origins:

| Impurity | Chemical Structure | Origin |

| 2-Chlorobutyric acid | CH₃CH₂CHClCOOH | Unreacted starting material or hydrolysis of the amide product.[1] |

| Unreacted 2-Chlorobutyryl chloride | CH₃CH₂CHClCOCl | Incomplete amidation reaction. |

| Ammonium chloride | NH₄Cl | Byproduct of the amidation step. |

| Di-acylated amine | (CH₃CH₂CHClCO)₂NH | Side reaction during amidation. |

| Solvent Residues | e.g., Thionyl chloride, DMF | Remnants from the reaction mixture. |

Troubleshooting Purification Issues

This section addresses specific problems you might encounter during the purification of this compound and offers step-by-step guidance to resolve them.

Logical Flow for Troubleshooting Purification

Caption: Troubleshooting decision tree for purifying this compound.

Frequently Asked Questions (FAQs)

Q1: My final product of this compound is an oil instead of a white crystalline solid. What could be the reason?

A1: An oily product often indicates the presence of significant impurities that depress the melting point of this compound (literature melting point: 74-76 °C). The most likely culprits are residual solvents or an excess of the starting material, 2-chlorobutyric acid, which is a liquid at room temperature.

-

Troubleshooting Steps:

-

Solvent Removal: Ensure all volatile solvents have been thoroughly removed under reduced pressure. If you suspect high-boiling solvents like DMF, a high-vacuum line may be necessary.

-

Aqueous Wash: Dissolve the oily product in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities like 2-chlorobutyric acid. Follow this with a brine wash, then dry the organic layer over anhydrous sodium sulfate and concentrate it.

-

Chromatography: If the issue persists, column chromatography is the most effective method to separate the desired amide from non-polar and some polar impurities.

-

Q2: After recrystallization, I have a low yield of this compound. How can I improve this?

A2: Low recovery during recrystallization can be due to several factors:

-

Choice of Solvent: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2][3]

-

Excess Solvent: Using too much solvent will keep a significant portion of your product dissolved even at low temperatures.

-

Premature Crystallization: If the solution cools too quickly, especially during hot filtration, the product can crystallize along with impurities.

-

Incomplete Crystallization: Not allowing sufficient time for cooling or not cooling to a low enough temperature can result in a lower yield.

-

Optimization Protocol:

-

Solvent Screening: Perform small-scale solubility tests with various solvents. Good single-solvent candidates for amides are often polar solvents like ethanol, acetone, or acetonitrile. A two-solvent system, such as ethyl acetate/hexane or acetone/hexane, can also be effective.[4]

-

Minimize Solvent Volume: During the main recrystallization, add the hot solvent portion-wise until the solid just dissolves.

-

Maintain Temperature: Keep the filtration apparatus (funnel and flask) hot during filtration to prevent premature crystal formation.

-

Slow Cooling: Allow the filtrate to cool slowly to room temperature before placing it in an ice bath to maximize crystal growth and recovery.

-

Q3: How can I remove the unreacted 2-chlorobutyric acid from my this compound product?

A3: The most straightforward method is an acid-base extraction.

-

Experimental Protocol:

-

Dissolve the crude this compound in an organic solvent such as ethyl acetate.

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). The basic solution will react with the acidic 2-chlorobutyric acid to form its sodium salt, which is soluble in the aqueous layer. You should observe gas evolution (CO₂) during this step.

-

Separate the aqueous layer.

-

Repeat the wash with sodium bicarbonate solution.

-

Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter and concentrate the organic solvent to obtain the purified this compound.

-

Q4: What is a good TLC solvent system to monitor the purity of this compound?

A4: A good starting point for a moderately polar compound like this compound is a mixture of a non-polar and a polar solvent.

-

Recommended Solvent Systems:

-

Hexane:Ethyl Acetate (1:1 v/v): This is a versatile system. You can adjust the ratio to achieve an Rf value for this compound between 0.3 and 0.5 for optimal separation.

-

Dichloromethane:Methanol (95:5 v/v): This system is suitable if your impurities are significantly more or less polar than the product.

-

-

Visualization: this compound has a chromophore and can be visualized under a UV lamp (254 nm). Alternatively, staining with potassium permanganate can be used.

Detailed Purification Protocols

Protocol 1: Recrystallization of this compound

This protocol is designed for purifying solid, crude this compound that contains minor impurities.

-

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., Ethyl acetate/Hexane)

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

-

-

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

In a separate flask, heat the primary solvent (ethyl acetate) to its boiling point.

-

Add the hot ethyl acetate to the crude product in small portions, with swirling, until the solid just dissolves.

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature.

-

Once crystals begin to form, add the anti-solvent (hexane) dropwise until the solution becomes slightly cloudy. Reheat gently until the solution is clear again.

-

Allow the flask to cool undisturbed to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystallization.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold hexane.

-

Dry the crystals under vacuum to a constant weight.

-

Protocol 2: Purification by Column Chromatography

This method is ideal for purifying oily products or mixtures with closely related impurities.[5][6]

-

Workflow for Column Chromatography:

Caption: Step-by-step workflow for purifying this compound via column chromatography.

-

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Eluent (e.g., Hexane:Ethyl Acetate mixture)

-

Chromatography column

-

Sand

-

Collection tubes

-

-

Procedure:

-

Determine Eluent System: Use TLC to find a solvent system that gives your product an Rf of ~0.3. A good starting point is Hexane:Ethyl Acetate (2:1).

-

Pack the Column: Prepare a slurry of silica gel in the eluent and carefully pour it into the column. Allow the silica to settle into a uniform bed. Add a thin layer of sand on top.

-

Load the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica bed.

-

Elute: Add the eluent to the column and apply gentle pressure to begin elution.

-

Collect Fractions: Collect the eluting solvent in a series of fractions.

-

Monitor Fractions: Spot each fraction on a TLC plate to determine which ones contain the pure product.

-

Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

-

References

-

Madden, D. (2015). Thin layer chromatography. National Centre for Biotechnology Education, University of Reading. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]

-

Nichols, L. (2022). Thin Layer Chromatography. Chemistry LibreTexts. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

-

Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]

-

Qingxiang, Z., Wenying, L., Guoguang, L., & Xiuling, X. (2000). Study on the hydrolysis of 2-chlorobenzamide. Journal of Agricultural and Food Chemistry, 48(6), 2572–2575. Retrieved from [Link]

-

ResearchGate. (2014, July 17). Can Rf value vary for a specific solvent system in TLC? Retrieved from [Link]

-

University of Rochester Department of Chemistry. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

-

Wikipedia. (2023, November 26). Hell–Volhard–Zelinsky halogenation. In Wikipedia. Retrieved from [Link]

Sources

Removal of unreacted starting materials from 2-Chlorobutyramide

Welcome to the comprehensive technical support guide for the purification of 2-Chlorobutyramide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing unreacted starting materials and byproducts from your this compound synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions, detailed protocols, and the scientific rationale behind each step.

Introduction: The Challenge of Purifying this compound

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its preparation, commonly through the reaction of 2-chlorobutyryl chloride with ammonia or the amidation of 2-chlorobutyric acid, can often result in a crude product contaminated with unreacted starting materials, byproducts, and salts. The structural similarity between the product and some of these impurities, coupled with the reactivity of the starting materials, presents a purification challenge. This guide provides a systematic approach to achieving high purity this compound, essential for downstream applications and regulatory compliance.

Physical Properties at a Glance

A thorough understanding of the physical properties of your target compound and potential impurities is the cornerstone of developing an effective purification strategy. This table summarizes key data for this compound and its common precursors.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Solubility Characteristics |

| This compound | C₄H₈ClNO | 121.57 | 74-76[1] | 247.9 (at 760 mmHg)[1] | Readily soluble in water[2]. Soluble in alcohols[3]. Expected to have good solubility in polar organic solvents like acetone and ethyl acetate, and lower solubility in nonpolar solvents like hexane. |

| 2-Chlorobutyryl Chloride | C₄H₆Cl₂O | 140.99 | N/A | ~135-137 | Reacts violently with water and alcohols. Soluble in aprotic organic solvents like dichloromethane and ether. |

| 2-Chlorobutyric Acid | C₄H₇ClO₂ | 122.55 | -14 | 196-197 | Soluble in water and organic solvents[2]. |

| Ammonia (aqueous) | NH₃ | 17.03 | N/A | N/A | Highly soluble in water. |

| Ammonium Chloride | NH₄Cl | 53.49 | 338 (sublimes) | 520 | Highly soluble in water, sparingly soluble in ethanol. |

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format, providing actionable solutions based on scientific principles.

Question 1: After my aqueous workup, I have a low yield of this compound. Where did my product go?

Answer:

A low yield after aqueous workup is a common issue and can be attributed to several factors, primarily related to the solubility and stability of this compound.

-

High Water Solubility: this compound is readily soluble in water[2]. During a standard aqueous workup, a significant portion of your product may remain in the aqueous layer.

-

Solution: To mitigate this, perform multiple extractions (at least 3-4) with an appropriate organic solvent such as dichloromethane or ethyl acetate to maximize the recovery of the product from the aqueous phase. Additionally, saturating the aqueous layer with sodium chloride (brining out) can decrease the solubility of organic compounds in the aqueous phase and improve extraction efficiency.

-

-

Hydrolysis of the Product: Although amides are generally stable, the presence of the α-chloro group can make this compound susceptible to hydrolysis, especially under harsh acidic or basic conditions and elevated temperatures. This would convert your product back to 2-chlorobutyric acid.

-

Solution: Conduct your aqueous workup at room temperature or below. Use mild acidic and basic solutions for washing (e.g., dilute HCl, saturated sodium bicarbonate) and minimize the contact time between the organic and aqueous layers.

-

-

Emulsion Formation: During extraction, a stable emulsion may form at the interface of the aqueous and organic layers, trapping your product.

-

Solution: To break an emulsion, you can try adding a small amount of brine, gently swirling the separatory funnel instead of vigorous shaking, or passing the mixture through a bed of Celite.

-

Question 2: My final product is an oil and won't crystallize, or it crystallizes as a sticky solid. What's causing this and how can I fix it?

Answer:

The inability to obtain a clean, crystalline solid is often indicative of persistent impurities that disrupt the crystal lattice formation.

-

Presence of Unreacted 2-Chlorobutyryl Chloride: This starting material is an oil at room temperature. Even small amounts can prevent your product from solidifying properly.

-

Solution: Ensure the reaction goes to completion. During the workup, unreacted 2-chlorobutyryl chloride will readily hydrolyze to 2-chlorobutyric acid upon contact with water. A subsequent wash with a mild base like saturated sodium bicarbonate solution will convert the acidic impurity into its water-soluble carboxylate salt, effectively removing it into the aqueous layer.

-

-

Residual Solvent: Incomplete removal of the extraction solvent can lead to an oily product.

-

Solution: After drying the organic layer and filtering, ensure complete solvent removal using a rotary evaporator. For higher boiling point solvents, applying a high vacuum and slightly elevated temperature (while being mindful of the product's stability) may be necessary.

-

-

Incorrect Recrystallization Solvent: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures[4].

-

Solution: Perform a solvent screen to find the optimal recrystallization solvent or solvent system. Based on the polar nature of the amide, good single-solvent candidates for recrystallization include ethanol, acetone, or acetonitrile[4]. Alternatively, a two-solvent system, such as ethyl acetate/hexane or dichloromethane/hexane, can be effective. In this system, the product is dissolved in a minimal amount of the "good" solvent (e.g., ethyl acetate) at an elevated temperature, and the "poor" solvent (e.g., hexane) is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, pure crystals should form.

-

Question 3: My NMR spectrum shows the presence of 2-chlorobutyric acid in my final product. How can I remove it?

Answer:

The presence of 2-chlorobutyric acid indicates either incomplete reaction of the acid starting material (if that was your route) or hydrolysis of the 2-chlorobutyryl chloride starting material or the this compound product.

-

Solution 1: Acid-Base Extraction: This is the most effective method. Dissolve your crude product in an organic solvent like dichloromethane or ethyl acetate. Wash the organic solution with a saturated solution of sodium bicarbonate. The basic wash will deprotonate the carboxylic acid, forming the sodium salt which is highly soluble in the aqueous layer and will be removed.

After the base wash, wash the organic layer with brine, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified amide.

-

Solution 2: Recrystallization: If the concentration of the acidic impurity is low, a carefully performed recrystallization may be sufficient to yield pure this compound, as the impurity may remain in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the purification?

A1: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the product from its starting materials and byproducts. The product, being more polar than the starting acyl chloride but potentially less polar than the corresponding carboxylic acid, will have a distinct Rf value. Staining with potassium permanganate can help visualize the spots. For final purity assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the methods of choice[5]. In the ¹H NMR spectrum, you can look for the disappearance of the acidic proton of 2-chlorobutyric acid (typically a broad singlet above 10 ppm) and the characteristic signals for this compound.

Q2: How can I be sure I have removed all the ammonium chloride from my reaction mixture?

A2: Ammonium chloride is a salt byproduct of the reaction between 2-chlorobutyryl chloride and ammonia[6]. It is highly soluble in water and should be effectively removed during the aqueous workup. To ensure its complete removal, wash the organic layer thoroughly with water. If your product is isolated by filtration from the reaction mixture, a thorough wash of the filter cake with cold water will remove the ammonium chloride.

Q3: Can I use column chromatography to purify this compound?

A3: While possible, column chromatography may not be the most efficient method for purifying simple amides, and significant product loss can occur on the silica gel[4]. Given the polarity of this compound, it may adhere strongly to the silica, requiring highly polar eluents which can make solvent removal difficult. Liquid-liquid extraction followed by recrystallization is often a more practical and scalable approach for this compound.

Q4: What are the main safety precautions to consider during the purification of this compound?

A4: this compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation[4]. Therefore, it is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The starting material, 2-chlorobutyryl chloride, is highly corrosive and reacts with moisture, so it must be handled with extreme care.

Detailed Experimental Protocol: Purification of this compound

This protocol outlines a standard procedure for the purification of this compound from a crude reaction mixture obtained from the reaction of 2-chlorobutyryl chloride and aqueous ammonia.

Part 1: Liquid-Liquid Extraction

Objective: To separate the this compound from water-soluble impurities like ammonium chloride and to remove any unreacted starting materials.

Materials:

-

Crude this compound reaction mixture

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Transfer Reaction Mixture: Carefully transfer the crude reaction mixture to a separatory funnel of appropriate size.

-

First Extraction: Add a volume of dichloromethane (or ethyl acetate) approximately equal to the volume of the aqueous reaction mixture.

-

Shake and Vent: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup. Close the stopcock and shake the funnel gently for 1-2 minutes.

-

Separate Layers: Allow the layers to separate completely. The organic layer (DCM will be the bottom layer, ethyl acetate will be the top) will contain the this compound. Drain the organic layer into a clean Erlenmeyer flask.

-

Repeat Extractions: Repeat the extraction of the aqueous layer with fresh portions of the organic solvent two more times to ensure maximum recovery of the product. Combine all organic extracts.

-

Base Wash: Return the combined organic extracts to the separatory funnel. Add a volume of saturated sodium bicarbonate solution equal to about one-third of the organic layer volume. Shake gently and vent. This step neutralizes any remaining acidic impurities, such as 2-chlorobutyric acid.

-

Brine Wash: Drain the organic layer and wash it with an equal volume of brine. This helps to remove any remaining water and some water-soluble impurities.

-

Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous sodium sulfate or magnesium sulfate to the organic solution and swirl. The drying agent should move freely when the flask is swirled, indicating that the solution is dry.

-

Filtration and Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting solid or semi-solid is your crude, purified this compound.

Part 2: Recrystallization

Objective: To obtain high-purity crystalline this compound.

Materials:

-

Crude this compound from Part 1

-

Recrystallization solvent (e.g., ethanol, acetone, or an ethyl acetate/hexane mixture)

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Selection: Choose an appropriate solvent or solvent system. For a single-solvent recrystallization, select a solvent in which this compound has high solubility when hot and low solubility when cold. For a two-solvent system, choose a "good" solvent that dissolves the compound well and a "poor" solvent in which it is insoluble.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent and gently heat the mixture on a hot plate with stirring until the solid dissolves completely.

-

Decolorization (if necessary): If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes. Hot-filter the solution to remove the carbon.

-

Induce Crystallization:

-

Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

-

Two-Solvent System: While the solution is hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

-

-

Isolate Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash and Dry: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities. Allow the crystals to dry completely on the filter paper or in a desiccator.

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the purification process for this compound.

Caption: Purification workflow for this compound.

References

-

Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

-

Popa, I., et al. (2021). Why did my amide syntesis does not work? ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 344969, this compound. PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 2.3: Liquid-Liquid Extraction. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved from [Link]

- Google Patents. (n.d.). CN101811978A - Preparation method of 2-aminobutanamide hydrochloride.

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 2-chloropropane 1H NMR spectrum. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6580, Chloroacetamide. PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Ammonia. Retrieved from [Link]

Sources

- 1. 2-Chloroethanol (CAS 107-07-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 3. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C4H8ClNO | CID 344969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2006103696A2 - Process for preparing levetiracetam and racemization of (r)- and (s)-2-amino butynamide and the corresponding acid derivatives - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: A Researcher's Guide to 2-Chlorobutyramide Stability

Welcome to the technical support center for 2-Chlorobutyramide. This guide is designed for researchers, scientists, and drug development professionals who utilize this reactive intermediate in their work. Dimerization of α-haloamides like this compound is a common challenge that can impact yield, purity, and experimental reproducibility. This document provides in-depth, evidence-based answers to frequently encountered issues, offering both mechanistic explanations and actionable protocols to ensure the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound dimerization and why does it happen?

A: Dimerization is a self-condensation reaction where two molecules of this compound react with each other to form a larger molecule, the dimer. Given its structure as an α-haloamide, the most probable dimerization pathway is a base-promoted self-cyclo-condensation.[1] This process typically leads to the formation of a stable six-membered ring structure, a 3,6-diethyl-2,5-dioxopiperazine.

The reaction is initiated under basic conditions, which facilitate the deprotonation of the amide nitrogen. This makes the nitrogen a potent nucleophile. It can then attack the electrophilic carbon atom (the one bonded to the chlorine) of a second this compound molecule, displacing the chloride ion. A second, intramolecular cyclization reaction then occurs to form the final dioxopiperazine dimer.

The key drivers for this reaction are:

-

Presence of a Base: To initiate the reaction by deprotonating the amide.

-

Electrophilic Carbon Center: The α-carbon is activated by the electron-withdrawing chlorine atom.

-

Nucleophilic Amide Group: The amide nitrogen, especially when deprotonated, is nucleophilic.

-

Good Leaving Group: The chloride ion is a stable leaving group, facilitating the nucleophilic substitution step.

Sources

Technical Support Center: Workup Procedures for 2-Chlorobutyramide Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the workup procedures for reactions involving 2-chlorobutyramide. Moving beyond a simple checklist, we will explore the causality behind each step to empower you with the ability to troubleshoot and optimize your process effectively.

Foundational Knowledge: Understanding this compound

Before delving into workup specifics, it's crucial to understand the physicochemical properties of the molecule at hand. This compound is a moderately polar compound, and its reactivity is dominated by the amide functionality and the labile chlorine atom at the alpha position. These features dictate its solubility and potential side reactions during workup.

Table 1: Physicochemical Properties of this compound and Related Species

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| This compound | C4H8ClNO | 121.56 | Moderately polar solid; susceptible to hydrolysis.[1] |

| 2-Hydroxybutyramide | C4H9NO2 | 103.12 | Potential hydrolysis byproduct; more polar than starting material. |

| Butyramide | C4H9NO | 87.12 | Potential reduction byproduct. |

Standard Aqueous Workup Protocol: A Step-by-Step Guide

A typical aqueous workup is designed to remove inorganic salts, neutralize the reaction mixture, and separate the desired organic product from water-soluble impurities.[2][3]

Experimental Protocol: General Aqueous Workup

-

Quenching: Carefully and slowly add the reaction mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a similar weak base, with stirring, in an ice bath.

-

Expert Insight: The use of a weak base is critical. A strong base like sodium hydroxide (NaOH) can promote the hydrolysis of the amide or the displacement of the chloride, leading to the formation of 2-hydroxybutyramide.[4][5] The quench neutralizes any remaining acid catalysts or acidic byproducts.

-

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

-

Expert Insight: Ethyl acetate is often a good first choice due to its moderate polarity, which is suitable for this compound, and its lower environmental impact compared to chlorinated solvents. Dichloromethane can be effective but is denser than water, which will alter the layer separation.

-

-

Washing: Combine the organic extracts and wash sequentially with:

-

Deionized water (to remove residual water-soluble impurities).

-

Saturated aqueous sodium chloride (brine) (to begin the drying process and break up emulsions).

-

-

Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.

Workflow Visualization

Caption: General workflow for the aqueous workup of this compound reactions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the workup of this compound reactions in a question-and-answer format.

Q1: I've formed a persistent emulsion during the extraction step. How can I resolve this?

A1: Emulsion formation is common when dealing with amides due to their surfactant-like properties. Here are several strategies to address this:

-

Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

-

Brine Wash: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous layer, making the organic components less soluble and helping to break the emulsion.

-

Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can be effective.

-

Solvent Addition: Adding a small amount of a different, less polar solvent like tert-butyl methyl ether (TBME) can sometimes alter the phase dynamics sufficiently to resolve the emulsion.[6]

Caption: Decision tree for troubleshooting emulsion formation.

Q2: My yield is very low. Where could my product have gone?

A2: Low yield can be attributed to several factors during the workup:

-

Incomplete Extraction: this compound has some water solubility. Ensure you are performing at least three extractions with an adequate volume of organic solvent to maximize recovery from the aqueous layer.

-

Hydrolysis: As mentioned, harsh basic conditions or prolonged exposure to water can lead to hydrolysis.[7][8] If your reaction was acidic, ensure the quench was sufficient to neutralize it. Consider running a TLC or LC-MS on your aqueous layer to check for the more polar 2-hydroxybutyramide byproduct.

-

Precipitation: If the concentration of your product is high and the organic solvent is not optimal, your product may precipitate at the interface or in the aqueous layer. If you observe a solid, it should be isolated, washed, and analyzed.

Q3: How do I remove unreacted starting materials or specific byproducts?

A3: The removal strategy depends on the nature of the impurity.

-

Acidic Impurities (e.g., unreacted carboxylic acid): A wash with a dilute base like saturated sodium bicarbonate is effective. The base will deprotonate the acid, forming a salt that is highly soluble in the aqueous layer.[9]

-

Basic Impurities (e.g., unreacted amine): A wash with a dilute acid, such as 1 M HCl or 1 M citric acid, will protonate the amine, forming a salt that will be extracted into the aqueous layer.[9]

-

Neutral, Non-polar Impurities: If the impurity is significantly less polar than this compound, purification by column chromatography on silica gel is the most effective method.

Q4: What are the safety considerations when working with this compound?

A4: this compound is an irritant. It can cause skin, eye, and respiratory irritation.[1] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11] In case of accidental contact, wash the affected area thoroughly with water.[10]

References

-

This compound | C4H8ClNO | CID 344969 . PubChem, National Institutes of Health. [Link]

-

Chemistry of Amides . Chemistry LibreTexts, 2022. [Link]

-

How To Run A Reaction: The Workup . Department of Chemistry, University of Rochester. [Link]

-

Amide Workup - Biofilm Inhibitor Synthesis . Hamilton College. [Link]

-

Study on the hydrolysis of 2-chlorobenzamide . PubMed, National Institutes of Health. [Link]

-

What happens when 2-chloropropane is hydrolysed? . Quora. [Link]

-

Reaction Work-Ups . Chemistry LibreTexts, 2021. [Link]

-

MedChem Tips and Tricks . ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

-

Amide Hydrolysis Using Acid Or Base . Master Organic Chemistry. [Link]

Sources

- 1. This compound | C4H8ClNO | CID 344969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How To Run A Reaction [chem.rochester.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]

- 7. Study on the hydrolysis of 2-chlorobenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

Validation & Comparative

A Comparative Guide to the Synthetic Utility of 2-Chlorobutyramide and 4-Chlorobutyramide

In the landscape of synthetic organic chemistry, haloamides serve as versatile and reactive intermediates for constructing complex molecular architectures. The seemingly subtle difference in the position of a halogen atom can dramatically alter the reactivity and synthetic destiny of a molecule. This guide provides an in-depth comparison of two constitutional isomers, 2-Chlorobutyramide and 4-Chlorobutyramide, highlighting their distinct synthetic pathways and applications. For researchers, scientists, and professionals in drug development, understanding these differences is paramount for strategic and efficient molecular design.

At a Glance: Structural and Physicochemical Distinctions

The core difference between this compound and 4-Chlorobutyramide lies in the location of the chlorine atom relative to the electron-withdrawing amide functional group. This positioning dictates the electronic environment of the C-Cl bond and, consequently, the molecule's preferred reaction pathways.

-

This compound is an α-haloamide. The chlorine atom is attached to the carbon adjacent to the carbonyl group (C2). This proximity activates the α-position, making it highly susceptible to nucleophilic attack.

-

4-Chlorobutyramide is a γ-haloamide. The chlorine atom is located on the terminal carbon (C4), three bonds away from the carbonyl group. Its reactivity profile is that of a primary alkyl halide, but with the crucial potential for intramolecular participation by the amide group.

A summary of their key physical properties is presented below.

| Property | This compound | 4-Chlorobutyramide | Rationale for Difference |

| CAS Number | 7462-73-9[1] | 2455-04-1[2] | Different molecular structures. |

| Molecular Formula | C₄H₈ClNO[1] | C₄H₈ClNO[2] | Isomers share the same formula. |

| Molecular Weight | 121.56 g/mol [1] | 121.57 g/mol [2] | Essentially identical. |

| Melting Point | 74-76 °C[3] | ~255 °C[2] | The potential for intermolecular hydrogen bonding and dipole interactions in 4-chlorobutyramide's crystal lattice is significantly different, likely leading to its much higher melting point. |

| Boiling Point | 247.9 °C (Predicted)[3] | Not available | High melting point suggests decomposition before boiling. |

| Structure Class | α-Haloamide | γ-Haloamide | Positional isomerism of the chlorine atom. |

The Decisive Factor: Reactivity and Mechanistic Pathways

The synthetic utility of these isomers diverges primarily due to their preferred reaction mechanisms. While both can undergo nucleophilic substitution, the identity of the nucleophile—whether external or internal—defines their application.

This compound: The Workhorse for α-Functionalization

The primary mode of reaction for this compound is a direct, intermolecular nucleophilic substitution (SN2) at the α-carbon.[4][5] The electron-withdrawing effect of the adjacent carbonyl group polarizes the Cα-Cl bond, making the carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.

This reactivity makes this compound an excellent building block for introducing a functionalized four-carbon amide chain.[6] A key application is in the synthesis of α-amino amides, which are direct precursors to valuable α-amino acids.

Diagram 1: Intermolecular SN2 Reaction of this compound

Caption: SN2 mechanism for this compound.

4-Chlorobutyramide: The Gateway to Heterocycles

In stark contrast, the most synthetically valuable reaction of 4-Chlorobutyramide is an intramolecular nucleophilic substitution. The γ-position of the chlorine atom is perfectly situated for the amide nitrogen to act as an internal nucleophile, attacking the C4 carbon. This process, often facilitated by a base, leads to the formation of a stable, five-membered ring structure known as a γ-lactam (2-pyrrolidinone).[7]

γ-Lactams are a privileged scaffold in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products. Therefore, 4-Chlorobutyramide is not merely a linear building block but a potent precursor for heterocyclic synthesis.

Diagram 2: Intramolecular Cyclization of 4-Chlorobutyramide

Caption: Base-mediated cyclization to a γ-lactam.

Comparative Synthetic Applications and Protocols

The choice between these two reagents is dictated by the synthetic target. One provides a linear extension with α-functionality, while the other is a precursor to a specific heterocyclic core.

Diagram 3: Divergent Synthetic Pathways

Sources

- 1. This compound | C4H8ClNO | CID 344969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound | 7462-73-9 [chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. lookchem.com [lookchem.com]

- 7. γ-Lactam synthesis [organic-chemistry.org]

Strategic Advantages of 2-Chlorobutyramide as a Versatile Chemical Intermediate in Pharmaceutical Synthesis

An In-Depth Technical Guide

As a Senior Application Scientist, the selection of a chemical intermediate is a critical decision point that dictates the efficiency, scalability, and economic viability of a synthetic route. It is not merely about a single reaction yield but about the entire process: from raw material sourcing and reaction kinetics to purification and waste management. This guide provides an in-depth comparison of 2-Chlorobutyramide against common alternatives, grounded in experimental evidence and practical application, particularly in the synthesis of anticonvulsant drugs.

The Profile of this compound: A Balance of Reactivity and Stability

This compound (CAS: 7462-73-9) is an amide derivative of 2-chlorobutyric acid.[1] Its core advantage lies in the presence of a chlorine atom at the alpha-position to the carbonyl group. This electron-withdrawing chlorine atom activates the alpha-carbon, making it susceptible to nucleophilic substitution—a cornerstone reaction in building more complex molecular architectures.[2][3] However, unlike its bromine or iodine counterparts, the chlorine atom provides a moderate level of reactivity. This "sweet spot" is crucial; the intermediate is reactive enough to proceed efficiently under manageable conditions but not so reactive that it leads to excessive side products or requires cryogenic temperatures, thus simplifying process control in a large-scale industrial setting.

It is primarily utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its role is particularly prominent in the production of certain anticonvulsant agents, where it serves as a key precursor to the final active pharmaceutical ingredient (API).[4]

Comparative Analysis: The Case of Levetiracetam Synthesis

To illustrate the practical advantages of this compound, we will analyze its performance in the synthesis of Levetiracetam, a widely used antiepileptic drug.[4][5] This synthesis provides an excellent platform for comparing different halogenated intermediates and synthetic strategies.

The key step involves the alkylation of (S)-2-aminobutanamide with a suitable electrophile. The traditional and most industrially viable routes often start from a chiral precursor, (S)-α-ethyl-2-oxo-1-pyrrolidineacetamide, which is itself derived from intermediates like 2-halobutyramides.[4]

Logical Flow of Intermediate Selection

The choice of an intermediate is a multi-faceted decision. The following diagram illustrates the key considerations that guide a process chemist toward selecting an optimal route.

Caption: Decision workflow for selecting a chemical intermediate in API synthesis.

Quantitative Performance Comparison

The following table summarizes typical performance metrics for different synthetic precursors in analogous reactions. The data is synthesized from multiple sources describing various industrial and laboratory synthesis routes.[6][7][8]

| Parameter | This compound Route | 2-Bromobutyramide Route | Direct Amidation Route (from 2-Chlorobutyric Acid) |

| Typical Overall Yield | ~75-85% | ~80-90% | ~60-75% |

| Relative Cost Index | 1.0 (Baseline) | 1.5 - 2.0 | 1.2 - 1.8 (Coupling agent dependent) |

| Reaction Conditions | Moderate (e.g., 60-100°C) | Milder (e.g., 25-60°C) | Often harsh (High temp) or requires specific catalysts |

| Key Challenge | Optimizing reaction time vs. yield | Preventing side reactions; cost | Stoichiometric waste from coupling agents; water removal |

| Industrial Viability | High | Moderate (Cost-prohibitive for some APIs) | Moderate to Low (Process complexity) |

Experimental Protocols & Mechanistic Insights

To provide a self-validating framework, we present a generalized, yet detailed, protocol for a key transformation involving this compound.

Protocol: Synthesis of an N-alkylated Butyramide Derivative

This protocol outlines the nucleophilic substitution reaction, a common step where this compound is employed.

Objective: To displace the chlorine atom from this compound with a primary amine nucleophile.

Materials:

-

This compound (1.0 eq)

-

Primary Amine (e.g., (S)-2-aminobutanol, 1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Solvent (e.g., Acetonitrile or DMF)

-

Inert Gas (Nitrogen or Argon)

Workflow Diagram:

Caption: Experimental workflow for N-alkylation using this compound.

Step-by-Step Methodology:

-

Reactor Setup: A multi-neck round-bottom flask is charged with this compound (1.0 eq) and finely powdered anhydrous potassium carbonate (2.0 eq).

-

Causality: Anhydrous K₂CO₃ is a cost-effective base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Using a powdered form increases surface area and reaction rate.

-

-

Solvent Addition: Anhydrous acetonitrile is added to the flask to create a slurry.

-

Causality: Acetonitrile is a polar aprotic solvent that effectively dissolves the organic reactants while being relatively inert. Its boiling point allows for heating to accelerate the reaction without requiring high-pressure equipment.

-

-

Inert Atmosphere: The flask is sealed and purged with nitrogen gas.

-

Causality: This prevents potential side reactions with atmospheric oxygen or moisture, which could degrade the amine nucleophile or the final product.

-

-

Reagent Addition: The primary amine (1.1 eq), dissolved in a small amount of acetonitrile, is added dropwise to the stirred slurry at room temperature.

-

Causality: A slight excess of the amine ensures the complete consumption of the limiting reagent, this compound. Dropwise addition helps control any initial exotherm.

-

-

Heating & Monitoring: The reaction mixture is heated to 60-80°C and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up: The mixture is cooled to room temperature, and the solid K₂CO₃ and potassium chloride byproduct are removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-alkylated product.

Safety and Handling Considerations

As with any halogenated compound, proper handling is paramount. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[9][10]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Trustworthiness through Safety: A self-validating protocol must include safety. All manipulations of this compound should be conducted in a well-ventilated fume hood, with personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound presents a compelling case as a preferred intermediate in pharmaceutical synthesis due to its optimal balance of reactivity, stability, and cost-effectiveness. While more reactive alternatives like 2-bromobutyramide may offer faster reaction times, they often come at a higher financial and environmental cost, with increased potential for side-product formation. Direct amidation routes, while seemingly more direct, introduce challenges related to harsh conditions and waste management.

For drug development professionals, this compound represents a reliable, scalable, and economically sound choice, enabling the robust production of complex APIs. Its established use in the synthesis of anticonvulsants like Levetiracetam underscores its proven value in the pharmaceutical industry.[4][7]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 344969, this compound. PubChem. Available at: [Link]

-

LookChem (2023). This compound(7462-73-9). LookChem. Available at: [Link]

-

Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate. Available at: [Link]

-

Tovar, C., et al. (2021). Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms at 298 K. RSC Publishing. Available at: [Link]

-

Pires, B. R., et al. (2020). The sustainable synthesis of levetiracetam by an enzymatic dynamic kinetic resolution and an ex-cell anodic oxidation. Green Chemistry (RSC Publishing). Available at: [Link]

-

ChemAnalyst (2025). The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. ChemAnalyst. Available at: [Link]

-

Reddy, K. V. R., et al. (2010). An alternate synthesis of levetiracetam. Taylor & Francis Online. Available at: [Link]

-

Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central. Available at: [Link]

-

E3S Web of Conferences (2021). Advance on synthesis, pharmacokinetics, and pharmacodynamics of the anti-epileptic drug: Levetiracetam. E3S Web of Conferences. Available at: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms at 298 K - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. The sustainable synthesis of levetiracetam by an enzymatic dynamic kinetic resolution and an ex-cell anodic oxidation - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03358H [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C4H8ClNO | CID 344969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 7462-73-9 [chemicalbook.com]

A Comparative Stability Analysis of Chlorobutyramide Isomers: A Guide for Drug Development Professionals

In the landscape of pharmaceutical development, a thorough understanding of a molecule's inherent stability is paramount. This guide provides a comprehensive comparative stability analysis of three positional isomers of chlorobutyramide: 2-chlorobutyramide, 3-chlorobutyramide, and 4-chlorobutyramide. As seemingly minor shifts in a halogen's position can dramatically influence a compound's reactivity and degradation pathways, this analysis is crucial for researchers, scientists, and drug development professionals.

This document moves beyond a simple recitation of facts, offering a deep dive into the underlying chemical principles that govern the stability of these isomers. We will explore the electronic and steric effects at play and propose a detailed experimental framework for a forced degradation study to empirically validate these theoretical considerations. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data.

The Isomers: A Structural Overview

The three chlorobutyramide isomers share the same molecular formula (C₄H₈ClNO) but differ in the position of the chlorine atom on the butyramide backbone. This seemingly subtle difference is the linchpin of their varying stability profiles.

-

This compound: The chlorine atom is positioned on the α-carbon, directly adjacent to the carbonyl group of the amide.[1]

-

3-Chlorobutyramide: The chlorine atom is located on the β-carbon.[2]

-

4-Chlorobutyramide: The chlorine atom is situated on the γ-carbon, at the terminus of the alkyl chain.

Caption: Chemical structures of the chlorobutyramide isomers.

Theoretical Stability Considerations: A Hypothesis

The stability of these isomers is primarily influenced by the interplay of inductive effects, steric hindrance, and the potential for intramolecular reactions.

Electronic Effects: The electron-withdrawing nature of the chlorine atom is a key determinant of stability. In This compound , the chlorine atom on the α-carbon exerts a strong negative inductive effect (-I effect) on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack, such as hydrolysis. This effect is attenuated as the chlorine atom moves further from the amide functional group in the 3- and 4-chloro isomers .

Neighboring Group Participation (Anchimeric Assistance): The proximity of the chlorine atom to the amide group in the 2- and 3-chloro isomers introduces the possibility of neighboring group participation (NGP), also known as anchimeric assistance.[3][4][5][6][7][8][9][10][11] This phenomenon can significantly accelerate the rate of hydrolysis.

-

For This compound , the chlorine atom is positioned to potentially form a transient three-membered ring intermediate, which could facilitate the departure of the amino group during hydrolysis.

-

Similarly, 3-chlorobutyramide could form a four-membered ring intermediate, although this is generally less favorable than the formation of a three-membered ring.

Steric Hindrance: While electronic effects are significant, steric hindrance around the reactive center can also play a role. However, in these linear isomers, the steric hindrance is not expected to be a dominant differentiating factor.

Based on these principles, we can formulate a working hypothesis for the relative stability of the chlorobutyramide isomers:

Hypothesized Stability Ranking (from most to least stable):

-

4-Chlorobutyramide: The chlorine atom is sterically and electronically distant from the amide group, minimizing its influence on reactivity.

-

3-Chlorobutyramide: The chlorine atom has a moderate inductive effect and a potential for anchimeric assistance, making it less stable than the 4-isomer.

-

This compound: The strong -I effect of the α-chloro group and the high potential for neighboring group participation are expected to render this isomer the least stable.

Experimental Design: A Forced Degradation Study

To empirically test our hypothesis, a comprehensive forced degradation study is essential. This involves subjecting the isomers to a variety of stress conditions to accelerate their degradation and identify the resulting degradation products.

Caption: Workflow for the forced degradation study.

Experimental Protocols

1. Materials:

-

This compound (analytical standard)

-

3-Chlorobutyramide (analytical standard)

-

4-Chlorobutyramide (analytical standard)

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

2. Sample Preparation:

-

Prepare stock solutions of each isomer in methanol at a concentration of 1 mg/mL.

-

For each stress condition, dilute the stock solution with the respective stress medium to a final concentration of 100 µg/mL.

3. Forced Degradation Conditions:

-

Acid Hydrolysis: Treat the isomer solutions with 0.1 N HCl and 1 N HCl at 60°C.

-

Base Hydrolysis: Treat the isomer solutions with 0.1 N NaOH and 1 N NaOH at room temperature and 60°C.

-

Oxidative Degradation: Treat the isomer solutions with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose solid samples of each isomer to 80°C in a controlled oven. Also, expose solutions of each isomer in water to 80°C.

-

Photolytic Degradation: Expose solutions of each isomer in water to UV light (254 nm) and fluorescent light in a photostability chamber.

4. Time Points:

-

Collect samples at initial (t=0), 2, 4, 8, 24, and 48 hours for each stress condition.

-

Neutralize acidic and basic samples before analysis.

5. Analytical Methodology: Stability-Indicating HPLC-MS/MS

A robust, stability-indicating analytical method is critical for separating the parent isomers from their degradation products. Drawing inspiration from methods developed for similar positional isomers, a reverse-phase HPLC method coupled with tandem mass spectrometry (MS/MS) is proposed.[1]

-

Chromatographic Column: A C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Gradient Program: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30°C.

-

Detection:

-

UV detection at 210 nm.

-

Mass spectrometry detection using an electrospray ionization (ESI) source in positive ion mode. Monitor the parent ion and key fragment ions for each isomer and potential degradation products.

-

Method Validation: The HPLC method must be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity (peak purity analysis using a photodiode array detector), linearity, accuracy, precision, and robustness.

Data Presentation and Interpretation

The results of the forced degradation study should be presented in a clear and comparative manner.

Table 1: Summary of Forced Degradation Results for Chlorobutyramide Isomers

| Stress Condition | Isomer | % Degradation at 24 hours | Major Degradation Products (m/z) |

| 0.1 N HCl, 60°C | This compound | ||

| 3-Chlorobutyramide | |||

| 4-Chlorobutyramide | |||

| 0.1 N NaOH, RT | This compound | ||

| 3-Chlorobutyramide | |||

| 4-Chlorobutyramide | |||

| 3% H₂O₂, RT | This compound | ||

| 3-Chlorobutyramide | |||

| 4-Chlorobutyramide | |||

| 80°C (Solid) | This compound | ||

| 3-Chlorobutyramide | |||

| 4-Chlorobutyramide | |||

| UV Light | This compound | ||

| 3-Chlorobutyramide | |||

| 4-Chlorobutyramide |

The percentage of degradation will be calculated based on the decrease in the peak area of the parent isomer over time. The major degradation products can be tentatively identified by their mass-to-charge ratio (m/z) and fragmentation patterns in the MS/MS spectra.

Expected Outcomes:

-

Hydrolytic Stability: It is anticipated that this compound will exhibit the fastest degradation under both acidic and basic conditions, followed by 3-chlorobutyramide, with 4-chlorobutyramide being the most stable. The primary degradation product of hydrolysis is expected to be the corresponding hydroxybutyramide.

-

Thermal and Photolytic Stability: The relative stability under thermal and photolytic stress is expected to follow a similar trend, with the proximity of the chlorine atom to the amide group influencing the degradation rate. Thermal degradation of chlorinated alkanes can lead to the formation of chlorinated alkenes.[12][13] Photochemical degradation of halogenated compounds often involves the cleavage of the carbon-halogen bond.[14][15]

Conclusion

This guide provides a robust framework for the comparative stability analysis of chlorobutyramide isomers. By combining theoretical principles with a detailed experimental plan, researchers can gain a comprehensive understanding of the stability profiles of these compounds. The insights gained from such studies are invaluable for making informed decisions during drug candidate selection, formulation development, and for establishing appropriate storage conditions and shelf-life for pharmaceutical products. The proposed stability-indicating HPLC-MS/MS method will provide the necessary analytical power to generate high-quality, reliable data to support these critical developmental milestones.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 347747, 3-Chlorobutanamide. Retrieved January 23, 2026 from [Link].

-